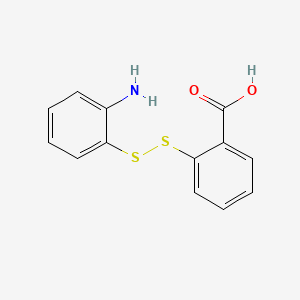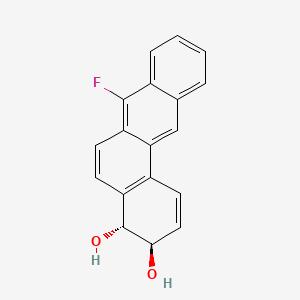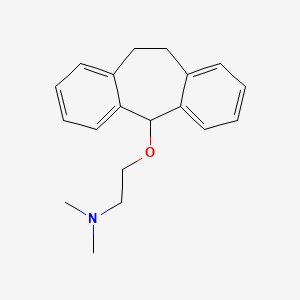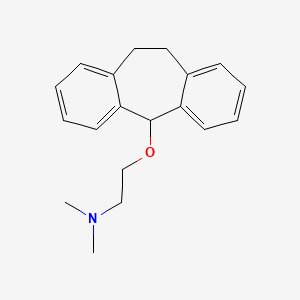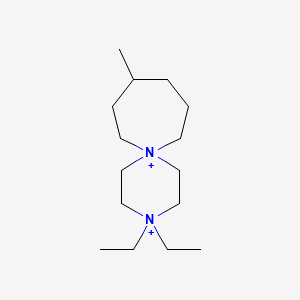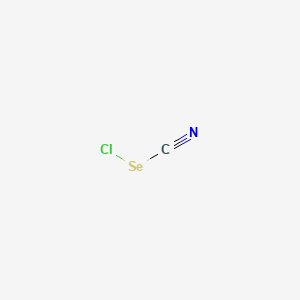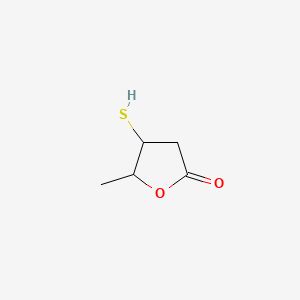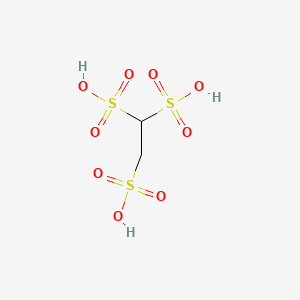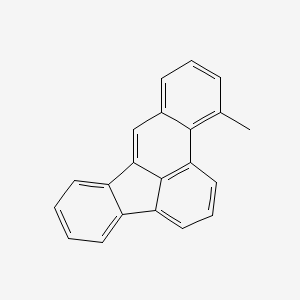
12-Methylbenzo(b)fluoranthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Methylbenzo(b)fluoranthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(b)fluoranthrene, characterized by the presence of a methyl group at the 12th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenzo(b)fluoranthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-directed borylative cyclization, which has been used to synthesize various benzo(b)fluoranthrene derivatives . This method involves the use of boron reagents and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of PAHs through controlled cyclization reactions. These methods often require high temperatures and the use of specialized catalysts to ensure the desired product yield and purity.
化学反应分析
Types of Reactions: 12-Methylbenzo(b)fluoranthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and properties of PAHs.
Biology: Research has explored its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects.
Medicine: While not widely used in medicine, its derivatives are investigated for their potential therapeutic properties.
作用机制
The mechanism by which 12-Methylbenzo(b)fluoranthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially leading to mutations and other genetic alterations. Additionally, it can form reactive metabolites that interact with cellular components, contributing to its biological activity .
相似化合物的比较
Benzo(b)fluoranthrene: The parent compound, lacking the methyl group at the 12th position.
Benzo(e)fluoranthrene: Another PAH with a different ring structure.
12-Methylchrysene: A similar PAH with a methyl group at a different position.
Uniqueness: 12-Methylbenzo(b)fluoranthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the 12th position can affect its electronic distribution and steric interactions, distinguishing it from other PAHs .
属性
CAS 编号 |
95741-47-2 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
3-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-7-14-12-19-16-9-3-2-8-15(16)17-10-5-11-18(20(13)14)21(17)19/h2-12H,1H3 |
InChI 键 |
GCINNQHKSCGXCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


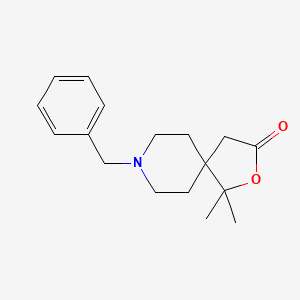
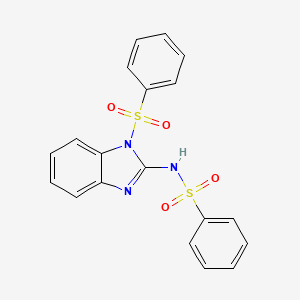
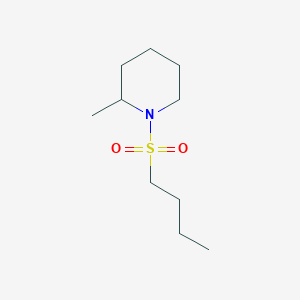

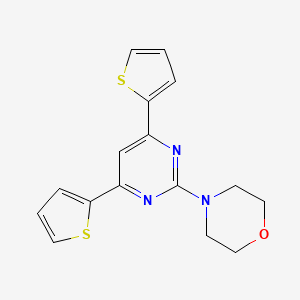
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
